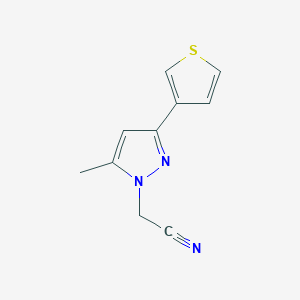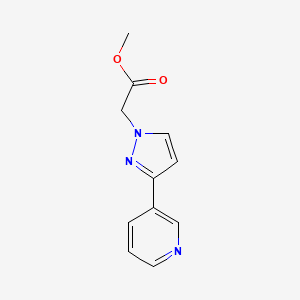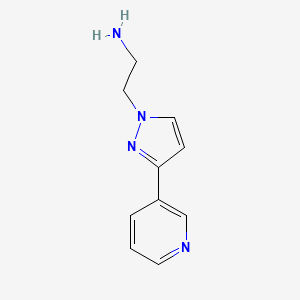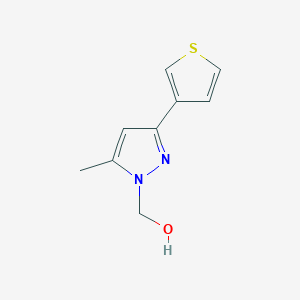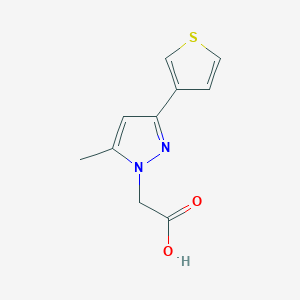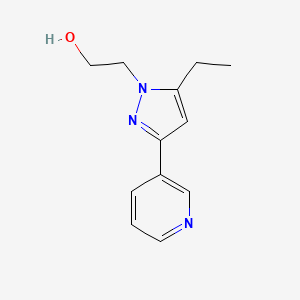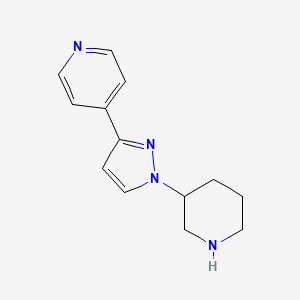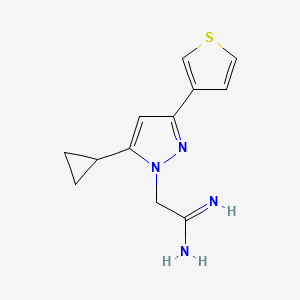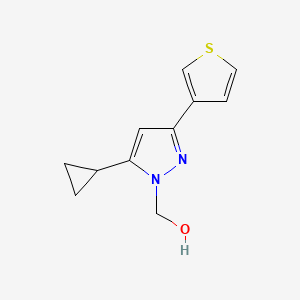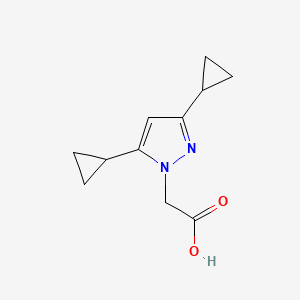
3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine
Vue d'ensemble
Description
Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .
Synthesis Analysis
There is a four-step synthesis of methiopropamine, a similar compound to thiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular formula of Thiopropamine is C7H11NS and its molar mass is 141.23 g·mol −1 .
Chemical Reactions Analysis
Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .
Physical And Chemical Properties Analysis
Thiopropamine has a molecular weight of 141.24 and is a liquid at room temperature .
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound’s molecular structure, particularly the thiophenyl group, may interact with specific protein receptors or enzymes, making it a valuable tool for probing protein-ligand interactions .
Medicinal Chemistry
In medicinal chemistry, this compound could serve as a precursor or an intermediate in the synthesis of potential therapeutic agents. Its unique structure allows for the creation of analogs that can be tested for pharmacological activity against various diseases .
Materials Science
The compound’s thiophene moiety is of interest in materials science, especially in the development of organic semiconductors. Thiophene derivatives are known for their electronic properties, which can be harnessed in creating conductive polymers for use in electronic devices .
Environmental Science
In environmental science, derivatives of this compound could be investigated for their ability to bind to pollutants or heavy metals, aiding in bioremediation processes or the development of new filtration materials .
Analytical Chemistry
Analytical chemists might explore the use of this compound in the development of new assays or detection methods. Its structure could be modified to produce fluorescent or chromogenic derivatives that respond to specific analytes .
Biochemistry
Biochemists may study this compound for its potential role in metabolic pathways or enzyme reactions. The pyrazole group, in particular, could mimic the structure of naturally occurring substances, making it useful in enzyme inhibition studies .
Pharmacology
In pharmacology, the compound could be examined for its drug-like properties. Its ability to cross biological membranes and its interaction with biological targets could make it a candidate for drug development, especially in the realm of central nervous system disorders where similar structures have shown activity .
Chemical Synthesis
Finally, in chemical synthesis, this compound can be employed as a building block for the construction of complex molecules. Its reactive amine group provides a site for various chemical reactions, enabling the synthesis of a wide array of chemical entities .
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-thiophen-2-ylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c11-4-2-5-13-8-9(7-12-13)10-3-1-6-14-10/h1,3,6-8H,2,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFLSPYSRZSMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



